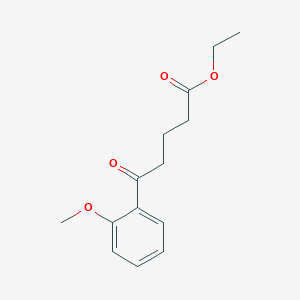

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate often involves complex organic reactions. For example, the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate demonstrates the intricate processes involved in creating such molecules, highlighting the importance of hydrogen bonding in the crystal packing of synthesized compounds (Yeong et al., 2018).

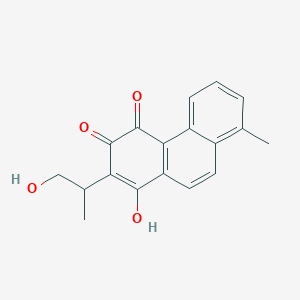

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied using techniques such as single-crystal X-ray diffraction. This allows for a detailed understanding of the crystal packing, unit-cell parameters, and the role of hydrogen bonds in stabilizing the structure, as seen in the study of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (Kaur et al., 2012).

Chemical Reactions and Properties

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate may undergo various chemical reactions, including cyclization, hydrogenation, and oxidation, which are pivotal in synthetic organic chemistry. For instance, the cyclization of ethyl 6-oxo-5-phenylheptoate showcases the diversity of products obtained from similar processes, including different cyclopentanone and cyclopentene derivatives (Maclean & Sneeden, 1963).

Aplicaciones Científicas De Investigación

- Neuroprotection and Anti-neuroinflammatory Agents

- Field : Pharmaceutical Research

- Application : This compound is used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .

- Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

- Results : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

-

Preparation of Tertiary Phosphines

- Field : Organophosphorus Chemistry

- Application : This compound could potentially be used in the synthesis of tertiary phosphines . Tertiary phosphines are an important class of compounds in organophosphorus chemistry, with wide-ranging applications in areas such as catalysis .

- Method : The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common synthetic route to tertiary phosphines . This approach is widely used and universal .

- Results : This method has been used to synthesize a variety of phosphines, including dimethyl(1-pyrenyl)phosphine, diallylphenylphosphine, and several 1,2-bis(dialkylphosphino)benzenes .

-

Synthesis of Thiazolidine Derivatives

- Field : Medicinal Chemistry

- Application : Thiazolidine motifs, which are five-membered heterocyclic moieties, are present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate could potentially be used in the synthesis of these motifs.

- Method : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

- Results : Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .

-

Synthesis of Oxadiazole Derivatives

- Field : Organic Chemistry

- Application : This compound could potentially be used in the synthesis of oxadiazole derivatives . Oxadiazole motifs are present in various bioactive compounds and have shown varied biological properties such as antiviral, anticancer, antioxidant, and antimicrobial activity .

- Method : The synthesis of oxadiazole derivatives often involves the cyclization of appropriate precursors under suitable conditions .

- Results : Oxadiazole derivatives have been used in the development of various pharmaceuticals and have shown promising results in preclinical and clinical studies .

-

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

- Field : Medicinal Chemistry

- Application : This compound could potentially be used in the synthesis of thiazolo[3,2-a]pyrimidine derivatives . These derivatives have shown promising neuroprotective and anti-neuroinflammatory properties .

- Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

- Results : Among the synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 5-(2-methoxyphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-18-14(16)10-6-8-12(15)11-7-4-5-9-13(11)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJCVYRFXWNVPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378001 |

Source

|

| Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |

CAS RN |

124524-69-2 |

Source

|

| Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)